5-Hydroxy-2-methyl-4H-pyran-4-one
Overview
Description
5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is a naturally occurring organic compound with the molecular formula C₆H₆O₄. It is a derivative of pyranone and is widely recognized for its role in various biological and chemical processes. Kojic acid is produced by several species of fungi, particularly Aspergillus oryzae, which has the common name “koji.” This compound is known for its ability to inhibit the formation of melanin, making it a popular ingredient in skin-lightening products.
Mechanism of Action
Target of Action
5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, and cosmetology . . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, kojic acid can prevent the formation of melanin .
Mode of Action
Kojic acid works by chelating copper ions in the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of phenolic compounds, which are precursors to melanin . This results in a decrease in melanin production, which can lighten skin color and treat hyperpigmentation disorders .
Biochemical Pathways
The primary biochemical pathway affected by kojic acid is the melanogenesis pathway. By inhibiting tyrosinase, kojic acid prevents the conversion of L-tyrosine to L-DOPA and then to dopaquinone, two critical steps in the melanogenesis pathway . This inhibition results in a decrease in melanin production.
Pharmacokinetics
It is known that kojic acid can be topically applied and absorbed through the skin . Its bioavailability may be influenced by factors such as the formulation of the product, the concentration of kojic acid, and the individual’s skin type .
Result of Action
The primary molecular effect of kojic acid’s action is the inhibition of tyrosinase activity, leading to a decrease in melanin production . This can result in a lightening of the skin color and the treatment of hyperpigmentation disorders. At the cellular level, kojic acid may also have antioxidant properties due to its ability to chelate metal ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of kojic acid. For example, kojic acid is known to be unstable in air and light, which can lead to a decrease in its effectiveness . Therefore, products containing kojic acid are often formulated with stabilizers or packaged in a way that minimizes exposure to air and light . The pH of the product can also affect the stability and efficacy of kojic acid .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
5-Hydroxy-2-methyl-4H-pyran-4-one has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one can be achieved through several methods. One common method involves the reaction of 2-thioxonicotinonitrile and 2-thioxo-1,2-dihydroquinoxaline derivatives with 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) in the presence of potassium hydroxide in dimethylformamide . Another method involves the condensation of this compound with arylglyoxals .
Industrial Production Methods
In industrial settings, kojic acid is typically produced through the fermentation of carbohydrates by Aspergillus oryzae. The fermentation process involves the cultivation of the fungus in a nutrient-rich medium, followed by extraction and purification of the kojic acid from the fermentation broth. This method is favored due to its efficiency and the high yield of kojic acid.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: Kojic acid can be oxidized to form kojic acid derivatives.
Reduction: Reduction reactions can modify the functional groups of kojic acid.
Substitution: Substitution reactions, such as the replacement of hydroxyl groups with other functional groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thioureas, alkyl mercaptans, and thiophenols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of kojic acid.
Reduction: Reduced forms of kojic acid with modified functional groups.
Substitution: Various substituted kojic acid derivatives, such as 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones.
Scientific Research Applications
5-Hydroxy-2-methyl-4H-pyran-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Allomaltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, known for its antioxidant properties.
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Chlorokojic Acid: 5-Chloro-2-hydroxymethyl-4H-pyran-4-one, a derivative of kojic acid with similar biological activities.
Uniqueness
5-Hydroxy-2-methyl-4H-pyran-4-one is unique due to its strong metal-chelating properties and its ability to inhibit tyrosinase effectively. This makes it particularly valuable in cosmetic applications for skin lightening and in the food industry as a preservative. Its versatility in forming various derivatives through chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-2-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWFHDFTAZGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214652 | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-46-2 | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allomaltol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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